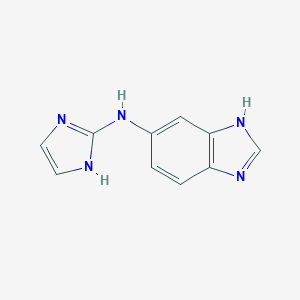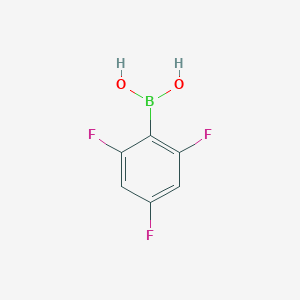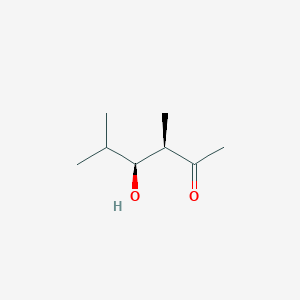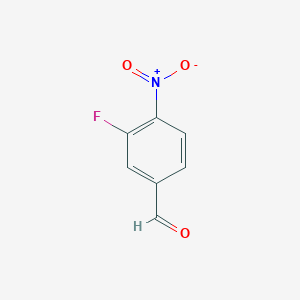
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and has been extensively studied for its various applications.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- has been extensively studied for its various scientific research applications. It has been found to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use in the development of new drugs and as a tool for studying biological systems.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways and enzymes involved in oxidative stress and inflammation. It has also been found to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, promote cell survival, and enhance cellular defense mechanisms. It has also been found to modulate the expression of various genes and proteins involved in cellular signaling pathways.
Advantages and Limitations for Lab Experiments
The use of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- in lab experiments has several advantages and limitations. One of the main advantages is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying various biological systems. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)-. One of the main directions is the development of new drugs based on its unique properties. It is also important to further investigate its mechanism of action and its potential use in the treatment of various diseases. Additionally, more studies are needed to fully understand its toxicity and potential side effects.
Synthesis Methods
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- involves the reaction of 5-isopropyl-6-phenylseleno-1,3-dimethyluracil with 1-(2-bromoethyl)-2-hydroxyethane in the presence of potassium carbonate. This reaction leads to the formation of the desired compound in good yield.
properties
CAS RN |
172255-86-6 |
|---|---|
Molecular Formula |
C16H20N2O4Se |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-phenylselanyl-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4Se/c1-11(2)13-14(20)17-16(21)18(10-22-9-8-19)15(13)23-12-6-4-3-5-7-12/h3-7,11,19H,8-10H2,1-2H3,(H,17,20,21) |
InChI Key |
GMOYLIGHZGUCLD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC=CC=C2 |
Other CAS RN |
172255-86-6 |
synonyms |
2,4(1H,3H)-Pyrimidinedione, 1-[(2-hydroxyethoxy)methyl]-5-(1-methyleth yl)-6-(phenylseleno)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



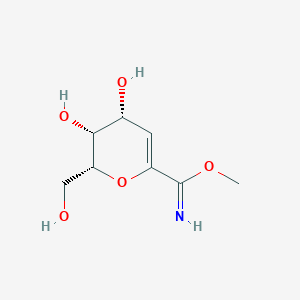
![Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)](/img/structure/B63232.png)
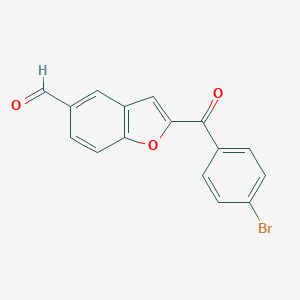
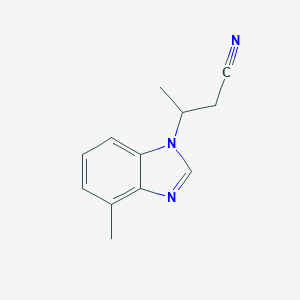

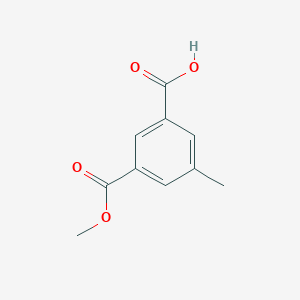
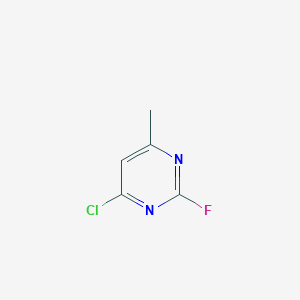
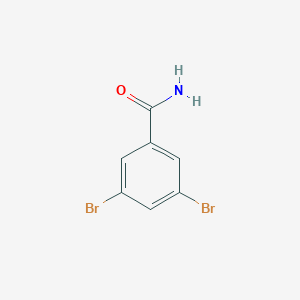
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)
